molecular formula C6H10N4 B2524536 [1-(Triazol-2-yl)cyclopropyl]methanamine CAS No. 2287289-36-3

[1-(Triazol-2-yl)cyclopropyl]methanamine

Cat. No.: B2524536
CAS No.: 2287289-36-3
M. Wt: 138.174
InChI Key: RSNKJBQRMXTIEA-UHFFFAOYSA-N
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Description

[1-(Triazol-2-yl)cyclopropyl]methanamine: is a chemical compound characterized by the presence of a triazole ring attached to a cyclopropyl group, which is further connected to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Triazol-2-yl)cyclopropyl]methanamine typically involves the following steps:

    Formation of the Triazole Ring:

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of Methanamine:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Triazol-2-yl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or cyclopropyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation Products: Oxides and other oxidized derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[1-(Triazol-2-yl)cyclopropyl]methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of [1-(Triazol-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity, while the methanamine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    [1-(Triazol-2-yl)ethyl]amine: Similar structure but with an ethyl group instead of a cyclopropyl group.

    [1-(Triazol-2-yl)propyl]amine: Similar structure but with a propyl group instead of a cyclopropyl group.

    [1-(Triazol-2-yl)butyl]amine: Similar structure but with a butyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of [1-(Triazol-2-yl)cyclopropyl]methanamine lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(triazol-2-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-6(1-2-6)10-8-3-4-9-10/h3-4H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNKJBQRMXTIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287289-36-3
Record name [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine
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